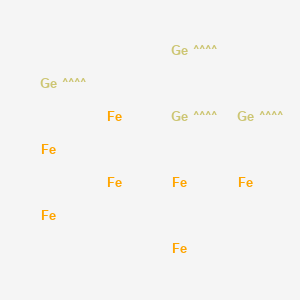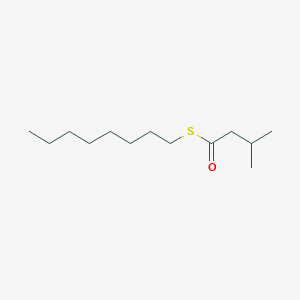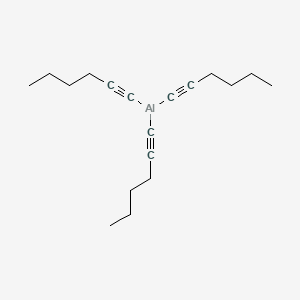
Tri(hex-1-yn-1-yl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(hex-1-yn-1-yl)alumane is an organoaluminum compound characterized by the presence of three hex-1-yn-1-yl groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(hex-1-yn-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with hex-1-yne in the presence of a suitable base. The reaction typically proceeds as follows:
AlCl3+3C6H9C≡CH→Al(C6H9C≡C)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the aluminum compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(hex-1-yn-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding hex-1-yne derivatives.
Reduction: It can be reduced to form aluminum hydrides and hex-1-yne.
Substitution: The hex-1-yn-1-yl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include aluminum oxide, aluminum hydrides, and various substituted hex-1-yne derivatives .
Wissenschaftliche Forschungsanwendungen
Tri(hex-1-yn-1-yl)alumane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions
Wirkmechanismus
The mechanism of action of tri(hex-1-yn-1-yl)alumane involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as polymerization and catalysis. The hex-1-yn-1-yl groups provide additional reactivity, allowing for further functionalization and modification of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(phenyl)alumane: Similar in structure but with phenyl groups instead of hex-1-yn-1-yl groups.
Tri(methyl)alumane: Contains methyl groups, making it less reactive compared to tri(hex-1-yn-1-yl)alumane.
Tri(ethyl)alumane: Similar to tri(methyl)alumane but with ethyl groups, offering different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the hex-1-yn-1-yl groups, which impart distinct chemical properties and reactivity. These groups allow for a wide range of chemical transformations and applications, making the compound valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
45234-85-3 |
|---|---|
Molekularformel |
C18H27Al |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
tris(hex-1-ynyl)alumane |
InChI |
InChI=1S/3C6H9.Al/c3*1-3-5-6-4-2;/h3*3,5-6H2,1H3; |
InChI-Schlüssel |
NLSTYIJHXPUEKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#C[Al](C#CCCCC)C#CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


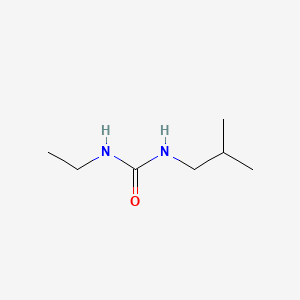
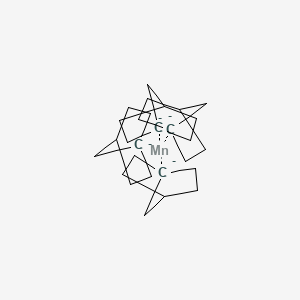
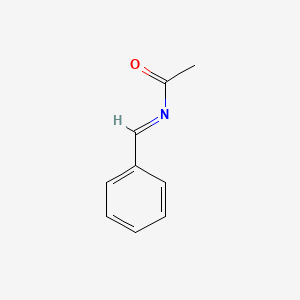
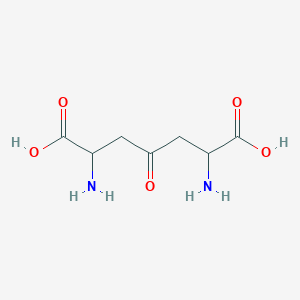
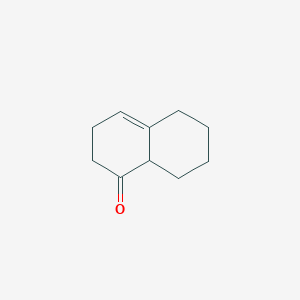
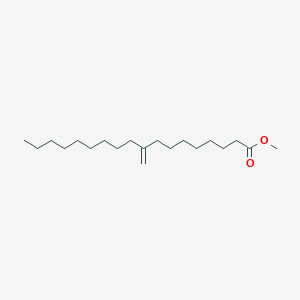
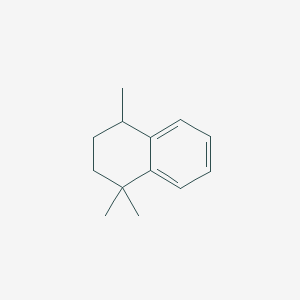
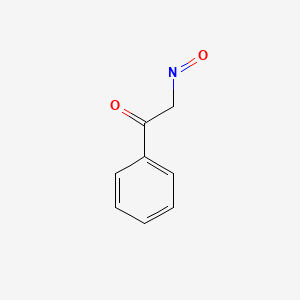
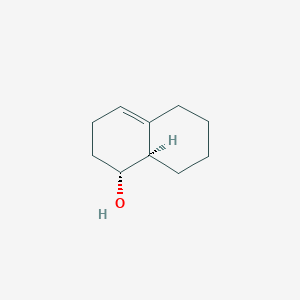
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
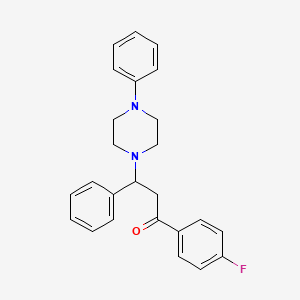
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
